molecular formula C11H15N3O6 B3324424 5'-o-Acetylcytidine CAS No. 18531-23-2

5'-o-Acetylcytidine

Cat. No.: B3324424
CAS No.: 18531-23-2
M. Wt: 285.25 g/mol
InChI Key: MEGJUQPFTKBELR-PEBGCTIMSA-N
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Description

5'-O-Acetylcytidine is an acetylated derivative of cytidine, a nucleoside composed of cytosine and ribose. The acetylation occurs specifically at the 5'-hydroxyl group of the ribose moiety. This modification alters the molecule’s physicochemical properties, such as solubility and stability, and may influence its biological interactions. The synthesis of 5'-O-Acetylcytidine is typically achieved through the acetylation of cytidine, which generates multiple isomers, including N-acetylcytidine (40%), acetylcytidine (45%), and 5'-O-acetylcytidine (15%) under standard conditions .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O6/c1-5(15)19-4-6-8(16)9(17)10(20-6)14-3-2-7(12)13-11(14)18/h2-3,6,8-10,16-17H,4H2,1H3,(H2,12,13,18)/t6-,8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGJUQPFTKBELR-PEBGCTIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Acetylcytidine typically involves the acetylation of cytidine. One common method is the direct acetylation of the 5’-hydroxyl group of cytidine using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent degradation of the nucleoside. The general reaction scheme is as follows:

Cytidine+Acetic Anhydride5’-O-Acetylcytidine+Acetic Acid\text{Cytidine} + \text{Acetic Anhydride} \rightarrow \text{5'-O-Acetylcytidine} + \text{Acetic Acid} Cytidine+Acetic Anhydride→5’-O-Acetylcytidine+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of 5’-O-Acetylcytidine can be scaled up using similar acetylation reactions. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5’-O-Acetylcytidine can undergo various chemical reactions, including:

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield cytidine and acetic acid.

    Oxidation: Oxidative conditions can lead to the formation of oxidized derivatives of 5’-O-Acetylcytidine.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Hydrolysis: Cytidine and acetic acid.

    Oxidation: Various oxidized forms of 5’-O-Acetylcytidine.

    Substitution: Derivatives of cytidine with different functional groups replacing the acetyl group.

Scientific Research Applications

5’-O-Acetylcytidine has several applications in scientific research:

    Chemistry: Used as a model compound to study RNA modifications and their chemical properties.

    Biology: Plays a role in understanding RNA stability and function, as well as the regulation of gene expression.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to RNA dysregulation.

    Industry: Used in the development of RNA-based technologies and therapeutics.

Mechanism of Action

The mechanism of action of 5’-O-Acetylcytidine involves its incorporation into RNA molecules, where it can influence RNA stability and translation. The acetylation of cytidine is catalyzed by specific acetyltransferases, such as N-acetyltransferase 10 (NAT10). This modification can affect the interaction of RNA with proteins and other molecules, thereby regulating various cellular processes.

Comparison with Similar Compounds

5'-O-Acetylcytidine vs. N-Acetylcytidine

  • Site of Acetylation : 5'-O-Acetylcytidine is acetylated at the 5'-OH group of ribose, whereas N-acetylcytidine is acetylated at the exocyclic amine (N4) of the cytosine base .

5'-O-Acetylcytidine vs. 5-Hydroxymethyl-2'-deoxycytidine (5hmdC)

  • Functional Groups : 5hmdC features a hydroxymethyl (-CH2OH) group at the 5-position of cytosine and a deoxyribose sugar. In contrast, 5'-O-Acetylcytidine retains ribose and modifies the 5'-OH with an acetyl group.
  • Role in Epigenetics : 5hmdC is a key epigenetic marker in DNA, associated with gene regulation , while 5'-O-Acetylcytidine’s biological role remains less defined.

5'-O-Acetylcytidine vs. 2'-O-Methyl-5-hydroxymethylcytidine

  • Sugar Modifications : The latter combines 2'-O-methylation of ribose with 5-hydroxymethylation of cytosine, enhancing RNA stability and resistance to nucleases .
  • Applications : 2'-O-Methyl derivatives are used in antisense oligonucleotides and RNA therapeutics, whereas 5'-O-Acetylcytidine may serve as a synthetic intermediate.

5'-O-Acetylcytidine vs. 5-Formyl-2'-O-methylcytidine

  • Substituents : 5-Formylcytidine contains a formyl (-CHO) group at the 5-position of cytosine and 2'-O-methylation. This modification is implicated in RNA modification studies .
  • Reactivity : The formyl group is more electrophilic than the acetyl group, enabling distinct chemical reactivity in crosslinking or conjugation.

Data Table: Comparative Analysis of Cytidine Derivatives

Compound Molecular Formula Molecular Weight Key Modifications Applications References
5'-O-Acetylcytidine C11H15N3O6 285.25 5'-OH acetylation Synthetic intermediate, prodrug
N-Acetylcytidine C11H15N3O6 285.25 N4 acetylation Nucleoside analog studies
5hmdC C10H15N3O5 257.24 5-hydroxymethyl, deoxyribose Epigenetic marker, DNA research
2'-O-Methyl-5hmCytidine C11H17N3O6 299.27 2'-O-methyl, 5-hydroxymethyl RNA stability, therapeutics
5-Formyl-2'-O-methylC C11H15N3O6 285.25 5-formyl, 2'-O-methyl RNA modification studies
5'-C-Methylcytidine C10H15N3O5 257.24 5'-C-methyl Antiviral, anticancer research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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